4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one
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Description
4-((2,6-dimethylmorpholino)methyl)-7-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.358. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Phosphoryl Succinates
A study by Nicolaides et al. (2011) demonstrates the preparation of dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates from the reaction of 4-hydroxycoumarin with DMAD and P(OR)3. This reaction illustrates the chemical versatility of chromene derivatives in synthesizing complex molecules (Nicolaides, Litinas, Psaroulis, Makri, & Adamopoulos, 2011).
Histamine Release Inhibition
Iwata et al. (2004) isolated prenylated orcinol derivatives from Rhododendron dauricum, showing significant inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells. These findings suggest a potential for anti-allergic properties in chromene derivatives (Iwata, Wang, Yao, & Kitanaka, 2004).
Fluorescent Probing for Hypoxic Cells
Feng et al. (2016) developed a novel fluorescent probe based on a chromen-4-one derivative for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. This probe demonstrates the potential of chromene derivatives in biomedical imaging and cancer research (Feng, Wang, Chen, Wang, Wang, Li, Li, Zhou, & Zhang, 2016).
PET Agents for Imaging DNA-PK in Cancer
Gao et al. (2012) synthesized carbon-11-labeled chromen-4-one derivatives as potential PET agents for imaging DNA-dependent protein kinase (DNA-PK) in cancer. This application highlights the potential of chromene derivatives in diagnostic imaging and targeted therapy (Gao, Wang, Miller, & Zheng, 2012).
Analgesic Activity
Pavlova et al. (2015) synthesized stereoisomers of 2-(3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols, finding some to possess high analgesic activity and low acute toxicity. This suggests a potential for chromene derivatives in pain management (Pavlova, Mikhalchenko, Rogachev, Il’ina, Korchagina, Gatilov, Tolstikova, Volcho, & Salakhutdinov, 2015).
Anticancer Agents
Goud et al. (2019) synthesized morpholines linked coumarin–triazole hybrids, demonstrating significant anti-proliferative potential against various cancer cell lines, indicating the therapeutic potential of chromene derivatives in cancer treatment (Goud, Pooladanda, Mahammad, Jakkula, Gatreddi, Qureshi, Alvala, Godugu, & Alvala, 2019).
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11-8-18(9-12(2)21-11)10-13-6-17(19)22-16-7-14(20-3)4-5-15(13)16/h4-7,11-12H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXPJNALIUUXEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.